N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 444156-11-0
VCID: VC0376190
InChI: InChI=1S/C23H21NO3S/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(18-9-5-6-10-19(18)28-23)21(25)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,26)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
Molecular Formula: C23H21NO3S
Molecular Weight: 391.5g/mol

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide

CAS No.: 444156-11-0

Main Products

VCID: VC0376190

Molecular Formula: C23H21NO3S

Molecular Weight: 391.5g/mol

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide - 444156-11-0

CAS No. 444156-11-0
Product Name N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-methoxybenzamide
Molecular Formula C23H21NO3S
Molecular Weight 391.5g/mol
IUPAC Name N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide
Standard InChI InChI=1S/C23H21NO3S/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(18-9-5-6-10-19(18)28-23)21(25)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,24,26)
Standard InChIKey RTUYZMJHYDPUTF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)C4=CC=CC=C4
PubChem Compound 1724280
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator